tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-methylpyrazin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-13(17-8-7-16-11)20-12-5-9-18(10-6-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZXEQLEKZBXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129080 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-06-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then reacted with 3-methylpyrazine-2-ol under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential therapeutic applications. While specific biological activities are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Derivatives of piperidine are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests that tert-butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate may serve as a lead compound in drug discovery efforts targeting neurological or metabolic disorders.
Potential Biological Interactions
Studies involving structurally similar compounds indicate potential interactions with:
- Neurotransmitter receptors : These interactions may influence neurotransmission and could be relevant for treating psychiatric disorders.
- Enzymatic pathways : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic processes.
Organic Synthesis
This compound is also utilized as an intermediate in organic synthesis. Its unique structural features allow it to function as a versatile building block for the synthesis of more complex molecules.
Case Studies and Research Findings
Research studies have indicated that compounds similar to this compound can exhibit significant pharmacological effects. For instance:
- A study on piperidine derivatives demonstrated their ability to modulate dopamine receptors, suggesting potential applications in treating schizophrenia and other mood disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core
- Pyrazine vs. Pyrimidine: The target compound’s pyrazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine derivatives (e.g., 5-bromo or 2-chloro-6-methylpyrimidine in ).
- Substituent Effects : The 3-methyl group on the pyrazine enhances lipophilicity, while halogenated pyrimidines (e.g., bromo or chloro) increase molecular weight and polarity, influencing solubility and metabolic stability .
Linkage Chemistry
- Ether vs. Sulfonyl: The ether linkage in the target compound is more hydrolytically stable than sulfonyl groups (e.g., ), which may improve in vivo stability.
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate, with the molecular formula and a molecular weight of approximately 307.39 g/mol, is characterized by its unique combination of a piperidine ring and a 3-methylpyrazin-2-yl moiety linked via an ether bond. This structural arrangement suggests potential pharmacological properties, particularly in the realm of medicinal chemistry and organic synthesis applications.
Pharmacological Potential
While specific biological activities for this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Derivatives of piperidine, for example, are known to interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. This compound may thus serve as a lead in drug discovery efforts targeting neurological or metabolic disorders.
Case Studies and Research Findings
- Neurotransmitter Interaction : Research indicates that piperidine derivatives can modulate neurotransmission pathways, which could implicate this compound in neurological applications. For instance, studies on related compounds have shown interactions with dopamine and serotonin receptors, which are critical in treating conditions such as depression and anxiety.
- Synthetic Applications : The compound is noted for its utility as an intermediate in organic synthesis, where it can be manipulated to yield derivatives with enhanced biological activity. This versatility highlights its potential role in developing new therapeutic agents.
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl 4-(2-(methylsulfonyl)oxy)piperidine-1-carboxylate | Structure | Contains a methylsulfonyl group; used in similar applications |
| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Structure | Features an oxoethyl substituent; different reactivity profile |
| Tert-butyl 4-(3-amino-pyridin-2-yloxy)methyl-piperidine | Structure | Amino group enhances biological activity; used in drug design |
This table illustrates how variations in substituents can influence the biological activity of similar compounds.
Q & A
Q. Table 1. Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | TBAF in THF, 0°C → RT | 98% | |
| Purification | Hexanes/EtOAc + Et₃N | 45–98% |
What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coat, and safety goggles to prevent skin/eye contact .
- Respiratory Protection: Use fume hoods or N95 masks if handling powders to avoid inhalation .
- Storage: Store in a cool, dry place (2–8°C) away from strong oxidizers (e.g., peroxides) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy:
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 294.18 (C₁₅H₂₃N₃O₃) with <5 ppm error .
- IR Spectroscopy: Stretch bands for C=O (Boc, ~1680 cm⁻¹) and C-O-C (ether, ~1250 cm⁻¹) .
How can researchers address low yields in the final coupling step during the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., SPhos Pd G3) or Cu-mediated Ullmann couplings for improved efficiency .
- Temperature Control: Optimize reaction time/temperature (e.g., 60°C for 3.5 hours vs. room temperature) .
- Additives: Use Et₃N or DMAP to scavenge acids and stabilize intermediates .
- Workup: Partition crude products between NaHCO₃ and CH₂Cl₂ to remove unreacted starting materials .
What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Bioisosteric Replacement: Substitute pyrazine with quinoline or pyrimidine rings to modulate electronic properties .
- Side Chain Modulation: Introduce alkyl/aryl groups at the piperidine nitrogen or pyrazine position to assess steric effects .
- Functionalization: Add polar groups (e.g., -OH, -NH₂) to improve solubility and target binding .
Q. Table 2. Example Derivative Modifications
| Modification | Purpose | Reference |
|---|---|---|
| Pyrazine → Quinoline | Enhanced π-π stacking | |
| Boc → Acetyl | Reduced steric hindrance |
How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?
Methodological Answer:
- Impurity Analysis: Use LC-MS to detect byproducts (e.g., unreacted starting materials) .
- Dynamic Effects: Check for rotational isomers (e.g., hindered rotation in Boc groups) via variable-temperature NMR .
- Deuterated Solvents: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
What are the recommended storage conditions for this compound to ensure long-term stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
